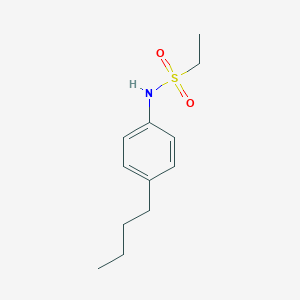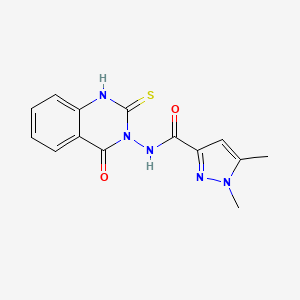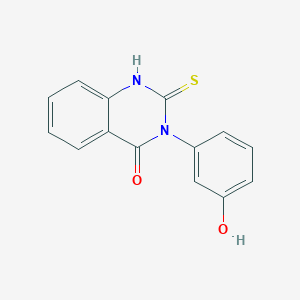
N-(4-butylphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)ethanesulfonamide is an organic compound with the molecular formula C12H19NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a butyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)ethanesulfonamide typically involves the reaction of 4-butylaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and environmentally friendly reagents, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-butylphenyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylbutyl)ethanesulfonamide
- N-(4-morpholinomethylene)ethanesulfonamide
- N-(4-chlorophenyl)ethanesulfonamide
Uniqueness
N-(4-butylphenyl)ethanesulfonamide is unique due to its specific butyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other sulfonamide derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-(4-butylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-3-5-6-11-7-9-12(10-8-11)13-16(14,15)4-2/h7-10,13H,3-6H2,1-2H3 |
InChI Key |
KMEVRAUGBSPIAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957380.png)

![1-methyl-N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10957391.png)
![1-ethyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B10957411.png)
![2-(4-Nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10957413.png)
![4-[(chloroacetyl)amino]-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B10957418.png)
![3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10957430.png)
![methyl 2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10957432.png)
methanone](/img/structure/B10957435.png)

![(2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10957444.png)
![N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B10957451.png)
![Butyl 4-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10957461.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B10957462.png)
